molecular formula C10H12N2O2 B3060751 N~1~-benzyl-N~2~-methylethanediamide CAS No. 7666-51-5

N~1~-benzyl-N~2~-methylethanediamide

Cat. No. B3060751
CAS RN: 7666-51-5
M. Wt: 192.21 g/mol
InChI Key: FFPIZYFOORIYJJ-UHFFFAOYSA-N
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Description

N1-benzyl-N~2~-methylethanediamide is an organic compound with the linear formula C10H12N2O2 . It has gained significant attention in the scientific community due to its potential applications.


Molecular Structure Analysis

The molecular structure of N1-benzyl-N~2~-methylethanediamide is represented by the SMILES string O=C(C(NC)=O)NCC1=CC=CC=C1 and the InChI string 1S/C10H12N2O2/c1-11-9(13)10(14)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)(H,12,14) .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . Most amides are solids at room temperature . The small amides are soluble in water because they have the ability to hydrogen bond with the water molecules .

Scientific Research Applications

Algicidal Agent against Harmful Algae

N1-Benzyl-N2-methylethanediamide has been investigated as an algicidal agent to control harmful algae. Researchers synthesized a series of derivatives based on the compound’s structure and analyzed their effectiveness against both harmful and harmless algal species . This application is crucial for maintaining water quality and preventing algal blooms.

Precursor for Anti-Histamine Derivatives

The parent diamine, N1-Benzyl-N2-methylethanediamide, serves as a precursor for anti-histamine derivatives used in therapeutic applications. Although specific studies are not readily available, this compound has been explored as a building block for developing novel anti-allergic medications . Its unique structure may offer advantages in drug design.

Early Discovery Research

Sigma-Aldrich provides N1-Benzyl-N2-methylethanediamide to early discovery researchers as part of a collection of unique chemicals. However, analytical data for this product are not collected by Sigma-Aldrich, and buyers assume responsibility to confirm its identity and purity . Researchers interested in novel compounds may find this diamide valuable for their investigations.

Safety and Hazards

Sigma-Aldrich provides N1-benzyl-N~2~-methylethanediamide to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N'-benzyl-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)10(14)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPIZYFOORIYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393651
Record name N~1~-benzyl-N~2~-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7666-51-5
Record name N~1~-benzyl-N~2~-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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